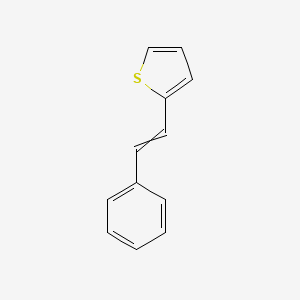

2-(2-Phenylethenyl)thiophene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-phenylethenyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAPGSNLWBQIGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 2 Phenylethenyl Thiophene and Its Derivatives

Direct Synthesis Approaches to 2-(2-Phenylethenyl)thiophene

Direct methods for synthesizing the this compound backbone primarily focus on the efficient formation of the central carbon-carbon double bond.

The Wittig reaction is a widely utilized and reliable method for alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. masterorganicchemistry.commnstate.edu To synthesize this compound, this reaction is typically performed between thiophene-2-carboxaldehyde and benzyltriphenylphosphonium (B107652) ylide. The ylide is generated in situ by treating a phosphonium (B103445) salt, such as benzyltriphenylphosphonium chloride, with a strong base. masterorganicchemistry.comwpmucdn.com

The reaction mechanism involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the aldehyde, leading to a betaine (B1666868) intermediate. masterorganicchemistry.com This intermediate then forms a four-membered oxaphosphetane ring, which subsequently collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. wpmucdn.com The stereoselectivity of the Wittig reaction, yielding either the E (trans) or Z (cis) isomer, can be influenced by the reactivity of the ylide and the reaction conditions. udel.eduyoutube.com Generally, unstabilized ylides tend to produce the Z-alkene, while stabilized ylides favor the E-alkene.

A significant modification of this method is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate-stabilized carbanion instead of a phosphonium ylide. nih.govorganic-chemistry.org This approach offers several advantages, including generally higher yields of the E-alkene and easier purification, as the phosphate (B84403) byproduct is water-soluble. organic-chemistry.org The HWE reaction involves reacting an aldehyde or ketone with a phosphonate (B1237965) ester in the presence of a base. youtube.com

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Alkene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Phosphorus Reagent | Phosphonium Ylide (from Phosphonium Salt) | Phosphonate Carbanion (from Phosphonate Ester) |

| Typical Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble) |

| Stereoselectivity | Variable; depends on ylide stability and conditions | Generally high selectivity for the E (trans) isomer |

| Reactivity of Ylide | More reactive than phosphonate carbanions | Less reactive; requires aldehydes or ketones |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is an efficient method for synthesizing aryl-substituted thiophenes. nih.gov This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

To synthesize this compound via this method, several pathways are possible:

Coupling of 2-bromothiophene (B119243) with styrylboronic acid.

Coupling of 2-thienylboronic acid with a β-bromostyrene.

The Suzuki reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. nih.govresearchgate.net The choice of catalyst, base, and solvent can be optimized to achieve high yields. nih.gov For instance, the synthesis of 4-arylthiophene-2-carbaldehydes has been successfully achieved in moderate to excellent yields using Suzuki-Miyaura cross-coupling with various arylboronic acids and esters. mdpi.com

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

| Organohalide | Electrophilic partner | 2-Bromothiophene, β-bromostyrene |

| Organoboron Reagent | Nucleophilic partner | 2-Thienylboronic acid, Styrylboronic acid |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, NaOH, K₃PO₄ |

| Solvent | Reaction medium | Toluene, Dioxane, DMF, Water |

Condensation reactions provide another direct route to this compound. These reactions typically involve the reaction of thiophene-2-carboxaldehyde with a compound containing an activated methylene (B1212753) group, such as phenylacetic acid or its derivatives, in the presence of a base. researchgate.net For example, the Perkin reaction can be adapted for this synthesis.

Another relevant method is the Gewald aminothiophene synthesis, which is a base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to form 2-aminothiophenes. pharmaguideline.com While not a direct synthesis of the target compound, it highlights the utility of condensation reactions in building functionalized thiophene (B33073) rings which can then be further modified. researchgate.net

Synthesis of Functionalized this compound Derivatives

Functionalizing the this compound scaffold is crucial for tuning its properties for specific applications. This is achieved by introducing substituents on either the thiophene or the phenyl ring.

The electronic properties of the conjugated system can be systematically modified by attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.com

Electron-Donating Groups (EDGs) , such as alkyl, alkoxy (-OR), or amino (-NR₂) groups, increase the electron density of the π-system. studypug.comresearchgate.net This generally leads to a higher highest occupied molecular orbital (HOMO) energy level and a reduced band gap. The introduction of methyl groups on thiophene units flanked by a diketopyrrolopyrrole (DPP) core, for instance, has been shown to substantially affect the optical and electrochemical properties of the resulting polymer. researchgate.net When an EDG is at position 2 of a thiophene ring, it directs further electrophilic substitution to position 5. askfilo.com

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups, decrease the electron density of the π-system. studypug.comrsc.org This typically lowers the lowest unoccupied molecular orbital (LUMO) energy level. Thiophenes substituted with EWGs are less reactive towards electrophilic substitution. askfilo.com When an EWG is present at position 2, it deactivates the ring and directs incoming electrophiles primarily to position 4. askfilo.com The synthesis of polymers with EWGs like ketone or fluorine moieties on a thiophene backbone has been explored for hole-transporting materials. rsc.org

Table 3: Effect of Substituents on Electronic Properties

| Group Type | Examples | Effect on Electron Density | Impact on Reactivity | Typical Substitution Position (on Thiophene) |

| Electron-Donating (EDG) | -CH₃, -OH, -OCH₃, -NH₂ | Increases | Activates ring for electrophilic substitution | Position 5 (if EDG is at 2) |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -CHO, -COOH | Decreases | Deactivates ring for electrophilic substitution | Position 4 (if EWG is at 2) |

The this compound unit can serve as a building block (monomer) for the synthesis of larger conjugated systems like oligomers and polymers. dntb.gov.ua These materials are of great interest for applications in organic electronics, including solar cells and field-effect transistors. dntb.gov.uanih.gov

The synthesis of these macromolecules is typically achieved through metal-catalyzed polycondensation reactions. sci-hub.box Methods such as Suzuki, Stille, or Sonogashira coupling are employed to link monomer units together. mdpi.comnih.gov For example, the Sonogashira coupling reaction has been used to prepare novel copolymers containing fluorene (B118485) and thiophene units. mdpi.comresearchgate.net The polymerization of thiophene monomers at the 2 and 5 positions produces directionality in the resulting polymer chain. nih.gov

By designing and synthesizing monomers that are derivatives of this compound, polymers with tailored properties can be created. The inclusion of the phenylethenyl group can influence the polymer's planarity, solubility, and electronic properties. The synthesis of thiophene-based oligomers can be achieved through stepwise coupling reactions, allowing for precise control over the chain length and structure, resulting in a product with no molecular mass distribution. google.com

Multi-Component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. mdpi.com These approaches minimize waste and reduce the number of synthetic steps and purification procedures. nih.gov

Modifications of established reactions, such as the Gewald reaction, have been adapted for the one-pot synthesis of diverse thiophene derivatives. nih.gov For instance, Hossaini and colleagues developed a highly efficient, solvent-free, one-pot method for producing thiophene derivatives by reacting ammonium (B1175870) thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones at 65 °C. nih.gov Another notable MCR was devised by Moghaddam and his team for the synthesis of thiophenes in an aqueous solution from β-ketodithioesters, α-haloketones, and cyclohexylisocyanide. nih.gov

Furthermore, Adib and coworkers utilized a Domino reaction in water to synthesize one-, two-, and three-cycle thiophenes by combining aldehydes, activated methylene halides, and elemental sulfur with 1,3-dicarbonyl compounds. nih.gov These methods highlight the versatility of MCRs in constructing a variety of thiophene-containing structures.

A stepwise, one-pot synthesis has also been developed for the preparation of aliphatic thiols and their derivatives from acrylamides and elemental sulfur. rsc.org This pseudo-multicomponent reaction first yields polysulfides, which can then be sequentially reduced to thiols and further modified in the same reaction vessel to produce thioethers, unsymmetrical disulfides, and thioesters. rsc.org

Table 1: Examples of Multi-Component and One-Pot Syntheses of Thiophene Derivatives

| Reaction Type | Reactants | Key Features |

| Gewald Reaction Modification | Ammonium thiocyanate, acyl chlorides, α-halo carbonyls, enaminones | Solvent-free, 65 °C |

| MCR in Aqueous Solution | β-ketodithioesters, α-haloketones, cyclohexylisocyanide | Aqueous medium |

| Domino Reaction | Aldehydes, activated methylene halides, elemental sulfur, 1,3-dicarbonyl compounds | Synthesis of polycyclic thiophenes in water |

| Pseudo-MCR | Acrylamides, elemental sulfur | Stepwise, one-pot synthesis of thiols and derivatives |

Stereoselective Synthesis of (E)- and (Z)-Isomers

The stereoselective synthesis of (E)- and (Z)-isomers of this compound is crucial as the geometric configuration around the ethenyl bridge significantly influences the material's photophysical and biological properties. nih.gov

A common approach to synthesize substituted (E)-p-phenylethenyl-thiophenes involves the condensation of a p-substituted phenylacetic acid with a 2-formylthiophene in a mixture of pyridine (B92270) and piperidine. researchgate.net This reaction is typically refluxed at 100 °C for several hours. researchgate.net

For the synthesis of isocyanoalkenes, a stereoselective copper-catalyzed coupling of vinyl iodides with formamide, followed by dehydration, has proven effective. nsf.gov This method allows for the synthesis of both E- and Z-isocyanoalkenes with minimal isomerization of the resulting vinyl formamide. nsf.gov

The addition of pyrazoles to conjugated carbonyl alkynes can be controlled to produce either (E)- or (Z)-N-carbonylvinylated pyrazoles. nih.gov In the absence of a catalyst, the thermodynamically more stable (E)-isomer is preferentially formed. nih.gov However, the addition of silver carbonate (Ag₂CO₃) can switch the selectivity to favor the (Z)-isomer. nih.gov

In some cases, the separation of (E) and (Z) isomers can be challenging. However, for certain derivatives, such as the ditriazolostilbene (DTS) analogue (E)-DTS-2, photoisomerization upon exposure to ambient light can generate a mixture of isomers that are separable by column chromatography. nih.gov

Table 2: Methods for Stereoselective Synthesis

| Method | Reactants | Isomer Selectivity |

| Condensation | p-substituted phenylacetic acid, 2-formylthiophene | Predominantly (E)-isomer |

| Copper-Catalyzed Coupling/Dehydration | Vinyl iodides, formamide | Selective for (E)- or (Z)-isomer depending on starting vinyl iodide |

| Michael Addition | Pyrazoles, conjugated carbonyl alkynes | (E)-isomer (thermodynamic product), (Z)-isomer with Ag₂CO₃ |

| Photoisomerization/Chromatography | (E)-DTS-2 | Separation of (E) and (Z) isomers |

Synthetic Routes to Annulated Thiophene-Phenylethenyl Systems

Annulated thiophene-phenylethenyl systems, where the thiophene ring is fused to other ring systems, represent a class of compounds with extended π-conjugation and potentially enhanced electronic and optical properties. The synthesis of these systems often involves the construction of the thiophene ring onto a pre-existing molecular scaffold.

One strategy involves the use of elemental sulfur for the cyclization of alkynols to form substituted thiophenes. This metal-free approach is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻). organic-chemistry.org

Copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes provides an efficient route to variously substituted thiophenes. organic-chemistry.org Another approach utilizes a TBAI/TBHP catalyst system for the synthesis of highly functionalized 3-aminothiophenes from allenes and thioamides via a tandem thio-Michael addition, oxidative annulation, and 1,2-sulfur migration. organic-chemistry.org

Furthermore, 4-dimethylaminopyridine (B28879) (DMAP) can promote the rapid synthesis of 2,3-dicarboalkoxy-4-aroyl/heteroaroyl/alkanoyl thiophenes in high yields at room temperature. organic-chemistry.org This method allows for the clean and efficient synthesis of previously difficult-to-access thiophenes. organic-chemistry.org

Table 3: Synthetic Routes to Annulated and Highly Substituted Thiophenes

| Method | Reactants/Catalysts | Key Features |

| Sulfur Cyclization | Alkynols, elemental sulfur | Metal-free, radical-initiated |

| Copper-Catalyzed S-Alkenylation | Potassium sulfide, 1,4-diiodo-1,3-dienes | Efficient synthesis of substituted thiophenes |

| TBAI/TBHP Catalysis | Allenes, thioamides | Synthesis of 3-aminothiophenes |

| DMAP Promotion | - | Rapid synthesis of polysubstituted thiophenes at room temperature |

Advanced Spectroscopic Characterization of 2 2 Phenylethenyl Thiophene Based Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-(2-phenylethenyl)thiophene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, unambiguous assignments of all protons and carbons can be made, confirming the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of its hydrogen atoms. The spectrum is typically characterized by distinct regions corresponding to the aromatic protons of the phenyl and thiophene (B33073) rings and the vinylic protons of the ethenyl bridge.

The vinylic protons of the more stable trans-isomer give rise to two doublets in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm. A key diagnostic feature is their large vicinal coupling constant (J), which is generally in the range of 16-17 Hz, confirming the trans configuration of the double bond. The protons of the phenyl ring typically appear as a complex multiplet between 7.2 and 7.5 ppm. The three protons on the thiophene ring are distinct and exhibit characteristic chemical shifts and coupling patterns that allow for their specific assignment. The proton at the C5 position of the thiophene ring is generally the most downfield of the thiophene protons, appearing as a doublet.

Interactive Table: Representative ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for trans-2-(2-Phenylethenyl)thiophene

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic H (Thiophene side) | 6.90 - 7.10 | Doublet (d) | ~16.0 |

| Vinylic H (Phenyl side) | 7.15 - 7.30 | Doublet (d) | ~16.0 |

| Thiophene H5 | 7.18 - 7.25 | Doublet (d) | ~5.1 |

| Thiophene H3 | 6.95 - 7.05 | Doublet (d) | ~3.6 |

| Thiophene H4 | 7.00 - 7.10 | Doublet of Doublets (dd) | ~5.1, ~3.6 |

| Phenyl H (ortho, meta, para) | 7.20 - 7.50 | Multiplet (m) | - |

The ¹³C NMR spectrum provides a complete map of the carbon framework of this compound. Typically, twelve distinct signals are observed, corresponding to the twelve carbon atoms in the molecule. The chemical shifts are sensitive to the local electronic environment, allowing for the assignment of each carbon atom.

The carbons of the phenyl and thiophene rings, along with the vinylic carbons, resonate in the aromatic/olefinic region of the spectrum, generally between 120 and 145 ppm. The quaternary carbons (C2 of the thiophene ring and C1 of the phenyl ring) can be identified by their lower intensity in proton-decoupled spectra. The carbon atom C2 of the thiophene ring, being directly attached to the electron-rich sulfur atom and the vinyl group, typically shows a chemical shift in the downfield portion of the thiophene signals.

Interactive Table: Representative ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) Range |

| Thiophene C2 | 142.0 - 143.0 |

| Thiophene C5 | 127.5 - 128.5 |

| Thiophene C3 | 124.0 - 125.0 |

| Thiophene C4 | 125.5 - 126.5 |

| Vinylic C (Thiophene side) | 122.0 - 123.0 |

| Vinylic C (Phenyl side) | 129.0 - 130.0 |

| Phenyl C1 (ipso) | 137.0 - 138.0 |

| Phenyl C2/C6 (ortho) | 126.0 - 127.0 |

| Phenyl C4 (para) | 128.5 - 129.5 |

| Phenyl C3/C5 (meta) | 128.0 - 129.0 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, offers valuable insights into the functional groups and conformational properties of this compound. iosrjournals.org These methods probe the vibrational modes of the molecule, which are characteristic of specific bonds and structural motifs. nih.govesisresearch.org

The FT-IR spectrum is particularly useful for identifying key functional groups. iosrjournals.org The aromatic C-H stretching vibrations for both the thiophene and phenyl rings are observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the ethenyl bridge appear in the 1400–1600 cm⁻¹ region. A particularly diagnostic peak for the trans-isomer is the strong C-H out-of-plane bending (wagging) vibration of the vinylic hydrogens, which typically appears around 960 cm⁻¹. globalresearchonline.net The C-S stretching vibration of the thiophene ring is usually found in the lower frequency region of the spectrum. iosrjournals.org

Raman spectroscopy complements FT-IR, often providing stronger signals for the symmetric, non-polar bonds. The C=C stretching modes of the conjugated system are typically very intense in the Raman spectrum, providing information on the effective conjugation length of the molecule.

Interactive Table: Key Vibrational Modes for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) Range | Raman Frequency (cm⁻¹) Range | Description |

| Aromatic/Vinylic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Stretching of C-H bonds on phenyl, thiophene, and vinyl groups. |

| C=C Stretch (Aromatic/Vinylic) | 1600 - 1430 | 1600 - 1430 | Stretching of carbon-carbon double bonds in the conjugated system. iosrjournals.org |

| C-H In-Plane Bend | 1300 - 1000 | 1300 - 1000 | Bending of C-H bonds within the plane of the rings. iosrjournals.org |

| trans-Vinylic C-H Out-of-Plane Bend | 970 - 960 | Weak / Inactive | Characteristic strong band for trans-disubstituted alkenes. |

| Thiophene Ring Breathing | ~850 | ~850 | Symmetric stretching and bending of the entire thiophene ring. |

| C-S Stretch | 710 - 680 | 710 - 680 | Stretching of the carbon-sulfur bonds within the thiophene ring. iosrjournals.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound, which helps to confirm its molecular formula and structure. libretexts.org The molecular formula of the compound is C₁₂H₁₀S, corresponding to a monoisotopic mass of approximately 186.05 Da. guidechem.com

In electron ionization (EI) mass spectrometry, the spectrum is characterized by a prominent molecular ion peak (M⁺˙) at m/z 186, which is often the base peak, indicating the high stability of the conjugated aromatic system. libretexts.org The fragmentation pattern provides further structural confirmation. Common fragmentation pathways involve the cleavage of the molecule into smaller, stable ions. Key fragment ions observed can include the loss of a hydrogen atom to form the [M-H]⁺ ion at m/z 185, and the loss of the thiophene moiety or the phenyl moiety. Cleavage of the thiophene ring can lead to the loss of a thioformyl (B1219250) radical (CHS), resulting in a fragment ion.

Interactive Table: Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Description |

| 186 | [C₁₂H₁₀S]⁺˙ | M⁺˙ | Molecular Ion |

| 185 | [C₁₂H₉S]⁺ | [M-H]⁺ | Loss of a hydrogen radical |

| 152 | [C₁₂H₈]⁺˙ | [M-H₂S]⁺˙ | Loss of hydrogen sulfide (B99878) |

| 141 | [C₁₁H₉]⁺ | [M-CHS]⁺ | Loss of thioformyl radical from thiophene ring fragmentation |

| 115 | [C₉H₇]⁺ | Phenylpropargyl cation | Fragmentation of the vinyl linkage |

| 91 | [C₇H₇]⁺ | Tropylium ion | Fragmentation of the styryl group |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of the thienylethenyl group |

X-ray Diffraction for Solid-State Molecular and Supramolecular Structure

Single-crystal X-ray diffraction (XRD) provides the most definitive information about the three-dimensional structure of this compound in the solid state. carleton.edu This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, as well as how the molecules pack together to form a crystal lattice. rsc.org

Structural analyses of this compound and its derivatives reveal that the molecule generally adopts a highly planar or near-planar conformation, which maximizes π-conjugation across the phenyl ring, the ethenyl bridge, and the thiophene ring. The vinyl linkage is consistently found in the more thermodynamically stable trans configuration. The crystal packing is typically dominated by intermolecular π-π stacking interactions between the planar aromatic systems of adjacent molecules. These interactions are crucial in determining the solid-state properties of the material. C-H···π interactions may also be present, further stabilizing the crystal lattice.

Interactive Table: Typical Crystallographic Parameters and Structural Features for this compound Derivatives

| Parameter | Typical Value / Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| Conformation | trans | The stereochemistry about the C=C double bond is confirmed. |

| Planarity | Near-planar | Small dihedral angles between the phenyl and thiophene rings. |

| C=C Bond Length (vinyl) | ~1.33 Å | Typical for a carbon-carbon double bond. |

| C-C Bond Length (vinyl-aryl) | ~1.45 - 1.48 Å | Shorter than a typical single bond due to conjugation. |

| Thiophene C-S Bond Lengths | ~1.72 Å | Characteristic of the thiophene heterocycle. |

| Intermolecular Interactions | π-π stacking, C-H···π | Governs the supramolecular assembly in the solid state. |

Computational and Theoretical Investigations of 2 2 Phenylethenyl Thiophene Systems

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) has been widely employed to investigate the ground-state electronic properties of thiophene-phenylene systems. These calculations offer a detailed understanding of the molecule's electronic configuration and its inherent chemical characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties. wikipedia.org

In thiophene (B33073) oligomers, both the HOMO and LUMO are typically delocalized across the entire molecule, a characteristic feature of conjugated systems. researchgate.net The introduction of a phenylene group into a thiophene system has been shown to decrease the energy gap, leading to increased reactivity. A smaller HOMO-LUMO gap generally indicates a less stable and more reactive compound. wikipedia.org

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 2-Methoxythiophene | -5.88 | -0.54 | 5.34 | B3LYP/6-311++G(d,p) |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.com Typically, red areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net Green areas denote regions of near-zero potential. wolfram.com

For thiophene derivatives, the negative potential is often localized on the sulfur and oxygen atoms, while positive potentials are found on the hydrogen atoms. researchgate.net This information is invaluable for understanding intermolecular interactions and predicting the molecule's behavior in chemical reactions.

Theoretical methods are crucial for determining the most stable conformation of a molecule and its optimized geometry. For thiophene derivatives, computational studies have been used to calculate key bond lengths and angles. nih.gov For instance, in 2-methoxythiophene, the C-S bond lengths have been calculated to be approximately 1.7565 Å and 1.7827 Å. nih.gov The planarity and rotational barriers of the molecule can also be investigated through potential energy surface scans, which involve systematically varying specific dihedral angles. dergipark.org.tr These calculations provide a detailed picture of the molecule's three-dimensional structure and its flexibility.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and simulating their absorption spectra. arxiv.orgarxiv.org This approach allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in geometry. arxiv.org

For thiophene-containing systems, TD-DFT has been used to understand their photophysical properties. nih.gov The method can identify the nature of different excited states, such as optically 'bright' and 'dark' states, which are crucial for determining the molecule's fluorescence and other light-emitting properties. nih.gov The accuracy of TD-DFT calculations can depend on the choice of the exchange-correlation functional. arxiv.org

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, several quantum chemical descriptors and reactivity indices can be derived. These parameters provide quantitative measures of a molecule's reactivity and stability. dergipark.org.tr Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Potential (μ): A measure of the escaping tendency of electrons, calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom to attract electrons, calculated as χ = -μ.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness, S = 1 / η.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η).

Studies on thiophene-phenylene compounds have shown that the interaction between the two ring systems leads to new structures with low chemical hardness and high electrophilicity, indicating greater reactivity.

| Parameter | Value (eV) | Computational Method |

|---|---|---|

| Ionization Potential (I) | 5.88 | B3LYP/6-311++G(d,p) |

| Electron Affinity (A) | 0.54 | B3LYP/6-311++G(d,p) |

| Chemical Potential (μ) | -3.21 | B3LYP/6-311++G(d,p) |

| Electronegativity (χ) | 3.21 | B3LYP/6-311++G(d,p) |

| Chemical Hardness (η) | 2.67 | B3LYP/6-311++G(d,p) |

| Chemical Softness (S) | 0.37 | B3LYP/6-311++G(d,p) |

Advanced Excited State Dynamics Simulations

To gain a deeper understanding of the processes that occur after a molecule absorbs light, advanced excited-state dynamics simulations are employed. These methods go beyond static calculations to model the time evolution of the molecule in its excited states.

For phenylthiophene compounds, ultrafast transient absorption spectroscopy has been used to monitor their solution-phase dynamics following photoexcitation. rsc.org These experiments, often supported by quantum chemical calculations, reveal processes such as structural relaxation on the excited-state potential energy surface and intersystem crossing to the triplet manifold. rsc.orgnih.gov In some thiophene derivatives, photoexcitation can lead to ring-opening through the cleavage of a carbon-sulfur bond, which can trigger intersystem crossing to a triplet excited state. nih.gov Surface hopping molecular dynamics simulations, using methods like the algebraic diagrammatic construction to the second order (ADC(2)), have provided detailed pictures of the ultrafast deactivation mechanisms in thiophene and its oligomers. rsc.org

Theoretical Prediction of Optical Properties (e.g., Nonlinear Optical Susceptibilities)

The theoretical prediction of the optical properties of conjugated organic molecules like 2-(2-phenylethenyl)thiophene, particularly their nonlinear optical (NLO) susceptibilities, is a significant area of research driven by their potential applications in photonics and optoelectronics. uobaghdad.edu.iqnih.gov Computational chemistry provides powerful tools to investigate these properties at the molecular level, offering insights that can guide the design of new materials with enhanced NLO responses. nih.gov

Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are prominent in the calculation of NLO properties. mdpi.comiastate.edu These methods are employed to determine the hyperpolarizabilities of molecules, which are microscopic quantities that describe the nonlinear response of a molecule to an applied electric field. The first hyperpolarizability (β) and second hyperpolarizability (γ) are of particular interest as they are related to second- and third-order NLO phenomena, respectively. uobaghdad.edu.iq

For thiophene-based systems, theoretical studies have shown that the extent of π-electron delocalization plays a crucial role in determining the magnitude of the NLO response. nih.gov The general structure of this compound, which features a thiophene ring (an electron-rich π-system) connected to a phenyl ring through a vinyl bridge, provides a conjugated pathway for electron delocalization. This donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) type architecture is a common strategy for enhancing NLO properties.

While specific theoretical predictions of the nonlinear optical susceptibilities for this compound are not extensively documented in dedicated studies, research on analogous substituted diarylalkynyl chalcogenophenes provides valuable insights. scispace.com For these related compounds, TD-DFT calculations using hybrid exchange-correlation functionals like B3LYP and CAM-B3LYP have been successfully used to determine nonlinear absorption properties, such as two-photon absorption (TPA). scispace.com It is anticipated that this compound would also exhibit a significant NLO response, which could be modulated by the introduction of various electron-donating or electron-withdrawing substituents on the phenyl and/or thiophene rings.

The calculation of hyperpolarizabilities is often performed using the "polar" keyword as implemented in quantum chemistry software packages like Gaussian. mdpi.com The results of these calculations can provide values for the different components of the hyperpolarizability tensor, from which the magnitude of the total hyperpolarizability can be determined. These theoretical values can then be used to predict the potential of a molecule for applications in areas such as optical switching, frequency conversion, and optical limiting. uobaghdad.edu.iq

Correlation of Computational Data with Experimental Spectroscopic Observations

A critical aspect of computational studies is the validation of theoretical models by comparing the calculated data with experimental observations. In the case of this compound, also known as 2-styrylthiophene, a good correlation has been demonstrated between theoretical calculations and experimental spectroscopic measurements, particularly for its UV-vis electronic absorption spectrum. nih.govacs.org

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic spectra. arxiv.org For 2-styrylthiophene, TD-DFT calculations have been performed to predict the vertical transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. nih.govacs.org

Experimental UV-vis spectra of 2-styrylthiophene show distinct absorption bands. A study by Sampedro et al. (2021) reported three main absorptions for a 2-thienylstyryl derivative, with the primary absorption centered at λmax1 = 368.0 nm, a second at λmax2 = 328.1 nm, and a third at λmax3 = 250.0 nm. nih.govacs.org The calculated spectral shapes using TD-DFT were found to fit reasonably well with these experimental spectra, successfully reproducing the positions of λmax1 and λmax2, and to a lesser extent, the more complex band at λmax3. nih.govacs.org

The following table presents a comparison of the experimental and calculated UV-vis absorption maxima for a 2-styrylthiophene derivative:

| Absorption Band | Experimental λmax (nm) | Calculated λmax (nm) |

|---|---|---|

| λmax1 | 368.0 | Not explicitly stated as a single value, but the calculated S1 vertical transition corresponds to this band. |

| λmax2 | 328.1 | 321.6 (for the major conformer) |

| λmax3 | 250.0 | Calculation reproduced this band less accurately but was still in reasonable agreement. |

The agreement between the calculated and experimental data provides confidence in the theoretical model's ability to describe the electronic structure and properties of this compound. nih.govacs.org This correlation is crucial as it validates the use of computational methods to understand the nature of the excited states involved in photochemical reactions and to predict the properties of related, yet-to-be-synthesized, molecules. nih.govacs.org Such validated computational approaches are invaluable for the rational design of new materials with tailored optical properties.

Photophysical Phenomena and Excited State Dynamics in 2 2 Phenylethenyl Thiophene Derivatives

Linear Optical Absorption Characteristics

The linear optical absorption properties of 2-(2-phenylethenyl)thiophene derivatives are primarily studied using UV-Vis spectroscopy, which provides insights into the electronic transitions within the molecule.

The UV-Vis absorption spectra of this compound and its derivatives are dominated by intense absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions are primarily attributed to π → π* electronic transitions within the conjugated framework of the molecule. The π electrons in the bonding molecular orbitals are excited to higher energy anti-bonding π* orbitals upon absorption of photons of appropriate energy.

In molecules containing heteroatoms with lone pairs of electrons, such as the sulfur atom in the thiophene (B33073) ring, n → π* transitions are also possible. These transitions involve the excitation of a non-bonding electron from the heteroatom to an anti-bonding π* orbital. Generally, n → π* transitions are of lower energy and significantly weaker in intensity compared to π → π* transitions. For thiophene-based systems, the absorption spectra are typically dominated by the π → π* transitions, and the n → π* transitions are often not observed as they are buried under the much stronger π → π* absorption bands.

The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of substituents on both the thiophene and phenyl rings. For instance, a derivative of 2-styrylthiophene, (E,E)-3,6-bis(2-(thiophen-2-yl)vinyl)phenanthrene, exhibits multiple absorption bands, with the longest wavelength absorption maximum (λmax1) centered at 368.0 nm, and another significant absorption at a shorter wavelength (λmax2) of 328.1 nm. These bands are characteristic of the extended π-conjugated system.

Table 1: UV-Vis Absorption Maxima for a this compound Derivative.

| Compound | Solvent | λmax1 (nm) | λmax2 (nm) | Reference |

|---|---|---|---|---|

| (E,E)-3,6-bis(2-(thiophen-2-yl)vinyl)phenanthrene | Not Specified | 368.0 | 328.1 | researchgate.netnih.gov |

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or emission bands with a change in the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. In polar solvents, molecules with a significant change in dipole moment upon excitation will exhibit noticeable solvatochromic shifts.

For this compound and its derivatives, an increase in solvent polarity is generally expected to cause a shift in the absorption maximum. The direction of this shift depends on the relative polarity of the ground and excited states. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum to longer wavelengths. Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) to shorter wavelengths would be observed.

Table 2: Solvent Effects on the UV-Vis Absorption Maxima of a Substituted Thiophene Dye.

| Compound | Methanol (B129727) (λmax, nm) | Chloroform (B151607) (λmax, nm) | DMF (λmax, nm) | Reference |

|---|---|---|---|---|

| 2-Acetyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene | 486 | 502 | 626 | biointerfaceresearch.com |

Fluorescence and Luminescence Properties

Many this compound derivatives exhibit fluorescence, a phenomenon where the molecule emits light after being electronically excited. The characteristics of this emission provide further insight into the excited state dynamics.

Upon excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S1) before emitting a photon to return to the ground state (S0). The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in energy between the absorption and emission maxima is known as the Stokes shift.

The emission spectra of this compound derivatives are influenced by the same structural and environmental factors that affect their absorption spectra. For instance, extending the conjugation or introducing electron-donating or -withdrawing groups can tune the emission color from the blue to the red region of the spectrum. In some 2,5-bis(styryl)thiophene derivatives, the single-photon excited fluorescence is observed in the range of ~530 nm. researchgate.net

Table 3: Emission Maxima for 2,5-bis(styryl)thiophene Derivatives.

| Compound | Solvent | Emission λmax (nm) | Reference |

|---|---|---|---|

| 2,5-bis(p-N,N-diethylaminostyryl)thiophene (BEST) | Hexane | 482, 515 | researchgate.net |

| 2,5-bis(p-N,N-diphenylaminostyryl)thiophene (BPST) | Hexane | 482, 515 | researchgate.net |

| 2,5-bis(p-N-carbazoylstyryl)thiophene (BCST) | Hexane | ~530 | researchgate.net |

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for evaluating the performance of a fluorescent molecule in various applications.

For some 2,5-bis(styryl)thiophene derivatives, the fluorescence quantum yield is reported to be around 40%, with a corresponding lifetime of approximately 1 ns. researchgate.net These values indicate that these molecules are efficient emitters with relatively short-lived excited states. The quantum yield and lifetime are sensitive to the molecular structure and the solvent environment.

Table 4: Fluorescence Quantum Yields and Lifetimes for 2,5-bis(styryl)thiophene Derivatives.

| Compound | Solvent | Quantum Yield (ΦF) | Lifetime (τF, ns) | Reference |

|---|---|---|---|---|

| 2,5-bis(p-N,N-diethylaminostyryl)thiophene (BEST) | Not Specified | ~0.40 | ~1 | researchgate.net |

| 2,5-bis(p-N,N-diphenylaminostyryl)thiophene (BPST) | Not Specified | ~0.40 | ~1 | researchgate.net |

| 2,5-bis(p-N-carbazoylstyryl)thiophene (BCST) | Not Specified | ~0.40 | ~1 | researchgate.net |

Once a molecule is in an excited electronic state, it can return to the ground state through several pathways. These can be broadly categorized as radiative and non-radiative decay processes. The total decay rate constant (ktotal) is the sum of the radiative decay rate constant (kr) and the non-radiative decay rate constant (knr).

The radiative decay pathway involves the emission of a photon, which is the process of fluorescence. The rate of this process is related to the oscillator strength of the electronic transition.

Non-radiative decay pathways are processes that deactivate the excited state without the emission of a photon. These include:

Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., S1 → S0). This process is often efficient when the potential energy surfaces of the two states are close or intersect.

Intersystem Crossing (ISC): A transition between electronic states of different multiplicity (e.g., S1 → T1, where T1 is the first excited triplet state). This process is facilitated by spin-orbit coupling.

Vibrational Relaxation: The dissipation of excess vibrational energy to the surrounding solvent molecules, which occurs on a much faster timescale than electronic transitions.

The fluorescence quantum yield is directly related to the rates of these competing decay pathways: ΦF = kr / (kr + knr). A high quantum yield implies that the radiative decay pathway is dominant over the non-radiative pathways. The fluorescence lifetime is the reciprocal of the total decay rate: τF = 1 / (kr + knr).

For this compound derivatives, the planarity and rigidity of the molecule play a significant role in determining the efficiency of non-radiative decay pathways. Intramolecular rotations and vibrations can provide channels for non-radiative decay, thus quenching the fluorescence. In rigid environments or in molecules with restricted intramolecular rotation, the non-radiative decay rates can be suppressed, leading to higher fluorescence quantum yields.

Intramolecular Charge Transfer (ICT) Mechanisms

The phenomenon of intramolecular charge transfer (ICT) in this compound derivatives is a key aspect of their photophysical behavior, particularly in donor-acceptor (D-A) substituted systems. Upon photoexcitation, these molecules can transition to an excited state with a significant degree of charge separation between the electron-donating and electron-accepting moieties. The thiophene ring, often part of the π-conjugated bridge, plays a crucial role in mediating this charge transfer process.

The efficiency and characteristics of ICT are highly sensitive to the molecular structure, including the nature of the donor and acceptor groups, and the surrounding environment, especially solvent polarity. In thiophene-π-conjugated donor-acceptor molecules, the excited state often possesses a considerable ICT character, which is supported by both experimental and theoretical studies. nih.gov For instance, in novel donor-π-acceptor molecules where a tetrahydroquinoline donor is linked to an acceptor through a vinyl-thiophene bridge, a significant change in the net charge of the donor moiety is observed upon photoexcitation, confirming the ICT nature of the excited state. nih.gov

Theoretical calculations, such as those based on time-dependent density functional theory (TDDFT), reveal that the ICT state is often associated with a twisted geometry. nih.gov The optimized lowest energy structure of the ICT state in some thiophene-based D-A systems is characterized by a distorted C=C double bond within the vinyl linker. nih.gov This twisting facilitates the charge separation by decoupling the donor and acceptor orbitals. The analysis of frontier molecular orbitals (HOMO and LUMO) further confirms the ICT nature of the S1 state in these compounds, where the HOMO is typically localized on the donor and the π-bridge, while the LUMO is localized on the acceptor. nih.gov

The solvent environment plays a critical role in stabilizing the charge-separated excited state. A hallmark of ICT is the pronounced solvatochromism observed in the fluorescence spectra. As the polarity of the solvent increases, the emission maximum of the molecule typically shows a significant red shift (bathochromic shift), indicative of the stabilization of the polar ICT excited state. This is often accompanied by a large Stokes shift, which is the difference between the absorption and emission maxima. The linear correlation of the Stokes shift with the solvent polarity parameter, as described by the Lippert-Mataga equation, provides strong evidence for the ICT mechanism. rsc.org

In some derivatives, the triphenylene (B110318) chromophore, when attached to a phenylethynyl group, can act as either a donor or an acceptor depending on the substituent on the phenyl ring, showcasing the versatility of these systems in ICT processes. rsc.org The significant dipole moment change between the ground and excited states, also inferred from solvatochromic studies, further substantiates the charge transfer character. nih.gov

| Compound | Donor Moiety | Acceptor Moiety | Key Findings on ICT |

|---|---|---|---|

| QTC | Tetramethyl-tetrahydroquinoline (TMTHQ) | Carbaldehyde | Exhibits significant ICT character with a twisted excited state geometry. The net charge on the donor moiety increases substantially upon photoexcitation. nih.gov |

| QTCP | Tetramethyl-tetrahydroquinoline (TMTHQ) | (1-cyano-2-vinyl)-phosphonic acid diethyl ester | Shows pronounced solvatochromism in fluorescence, indicative of a polar excited state. Theoretical calculations confirm the ICT nature of the S1 state. nih.gov |

| 2-(phenylethynyl)triphenylene derivatives | Triphenylene or substituted phenyl | Substituted phenyl or triphenylene | Fluorescence emission is highly sensitive to solvent polarity, with large Stokes shifts observed in polar solvents, confirming excited state ICT. rsc.org |

Excited State Relaxation Processes and Photoreactivity

Upon absorption of light, this compound derivatives undergo a variety of excited state relaxation processes and can exhibit significant photoreactivity. The specific pathways for de-excitation are dictated by the molecular structure and the surrounding environment. Key processes include structural relaxation, intersystem crossing to the triplet manifold, and photochemical reactions such as photoisomerization and photocyclization.

Ultrafast transient absorption spectroscopy studies on related phenylthiophene compounds reveal that structural relaxation on the first singlet excited state (S1) potential energy surface occurs on a very rapid timescale, typically within approximately 100 femtoseconds. nih.gov Following this initial relaxation, intersystem crossing (ISC) to the triplet state (T1) can be a highly efficient process. The rate of ISC is influenced by substituents on the thiophene and phenyl rings. For instance, in 2-phenylthiophene, the ISC occurs with a time constant of about 102 picoseconds. nih.gov

A significant aspect of the photoreactivity of this compound and its derivatives is their ability to undergo photocyclization. This reaction is a key step in the synthesis of thiahelicenes and other fused polycyclic aromatic systems. rsc.org The regiochemical outcome of the photocyclization is dependent on the position of the styryl group on the thiophene ring. For 2-styrylthiophene derivatives, the photocyclization typically leads to the formation of a naphtho[2,1-b]thiophene (B14763065) ring system. rsc.org This process involves the formation of a new carbon-carbon bond between the phenyl and thiophene rings, followed by oxidation to yield the final aromatic product. Theoretical studies using TDDFT have been employed to understand the nature of the excited states involved in this photocyclization step and to predict the reaction outcomes. rsc.org

In addition to photocyclization, cis-trans photoisomerization around the ethenyl double bond is another possible photoreaction pathway for these stilbene-like molecules. nih.gov The competition between photoisomerization and photocyclization can be influenced by solvent polarity. In some diarylethenes, photocyclization is more efficient in nonpolar solvents, while photoisomerization becomes more dominant in polar solvents due to the stabilization of a charge-separated intermediate state. nih.gov

| Compound/Derivative | Excited State Process | Observed Outcome/Timescale | Reference |

|---|---|---|---|

| 2-Phenylthiophene | Structural Relaxation (S1) | ~100 fs | nih.gov |

| 2-Phenylthiophene | Intersystem Crossing (S1 to T1) | 102 ± 5 ps | nih.gov |

| 2-Styrylthiophene derivative | Photocyclization | Formation of naphtho[2,1-b]thiophene | rsc.org |

| Amino-thienostilbenes | Photocyclization | Yields of 65-78% for naphthothiophene amines | nih.gov |

| Thiophene | Ring Opening | Proposed as a major deactivation mechanism | nih.gov |

Aggregation-Induced Emission (AIE) Behavior

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect. Derivatives of this compound, particularly those incorporating bulky, rotatable groups like tetraphenylethene (TPE), have been shown to exhibit prominent AIE characteristics.

The underlying mechanism for AIE is widely accepted to be the restriction of intramolecular motions (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV) in the aggregated state. nih.govmdpi.com In dilute solutions, flexible molecules with multiple phenyl and thiophene rings can undergo low-frequency rotational and vibrational motions, which serve as efficient non-radiative decay channels for the excited state energy. This leads to very low fluorescence quantum yields. However, when these molecules aggregate in poor solvents or in the solid state, the physical constraints imposed by intermolecular interactions hinder these intramolecular motions. mdpi.com This blockage of non-radiative pathways forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission.

Several studies on thiophene-containing tetraphenylethene derivatives have demonstrated this principle. These compounds are typically synthesized by connecting a thiophene or styrylthiophene unit to a TPE core. In a good solvent like tetrahydrofuran (B95107) (THF), they are often non-emissive. However, upon the addition of a poor solvent such as water, the molecules aggregate and a strong fluorescence is observed. The intensity of this emission increases with the fraction of the poor solvent. For example, some thiophene-containing TPE derivatives show a dramatic increase in fluorescence quantum yield from less than 1% in pure THF to over 30% in a THF/water mixture with a high water content. nih.gov

The AIE properties, including the color of the emission, can be tuned by modifying the chemical structure of the this compound derivative. The introduction of different substituents on the thiophene or phenyl rings can alter the electronic properties and the energy levels of the molecule, leading to a range of emission colors from blue-green to orange in the aggregated state. nih.gov This tunability makes AIE-active this compound derivatives promising materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

| Compound Class | Solvent System | Quantum Yield (ΦF) in Solution | Quantum Yield (ΦF) in Aggregate State | Emission Color (Aggregate) |

|---|---|---|---|---|

| Thiophene-TPE Derivative 1 | THF/Water | ~0.04% | 30.67% | Green |

| Thiophene-TPE Derivative 2 | THF/Water | ~0.05% | 45.57% | Yellow |

| Thiophene-TPE Derivative 3 | THF/Water | ~0.46% | 26.53% | Orange |

| pTPEP | THF/Water | Weak | Strong (~27-fold increase) | Sky-blue |

| mTPEP | THF/Water | Weak | Strong (~51-fold increase) | Sky-blue |

Note: Data for Thiophene-TPE derivatives are from a study on related compounds and are representative of the AIE phenomenon. nih.gov pTPEP and mTPEP are phenanthrene (B1679779) derivatives with two TPE units. mdpi.com

Exploration of Structure Property Relationships in 2 2 Phenylethenyl Thiophene Architectures

Influence of Substituents on Electronic and Optical Properties

The introduction of various substituent groups onto the phenyl or thiophene (B33073) rings of the 2-(2-phenylethenyl)thiophene backbone provides a powerful tool for tuning its electronic and optical characteristics. These modifications can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's bandgap, absorption, and emission spectra. nih.gov

The electronic nature of the substituents plays a pivotal role in modulating the optoelectronic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the electron density distribution within the conjugated system.

Generally, EDGs such as methoxy (B1213986) (–OCH₃) and amino (–NH₂) groups increase the electron density of the π-conjugated system, leading to a destabilization (increase in energy) of the HOMO level. mdpi.com Conversely, EWGs like nitro (–NO₂) and cyano (–CN) groups decrease the electron density, resulting in a stabilization (decrease in energy) of the LUMO level. researchgate.netrsc.org The strategic placement of these groups can, therefore, be used to tailor the HOMO-LUMO gap. For instance, attaching an EDG to one end of the molecule and an EWG to the other can create a "push-pull" system, which often results in a smaller bandgap and a red-shift in the absorption and emission spectra. researchgate.netnih.gov

Studies on related thiophene-phenylene co-oligomers have shown that symmetric terminal substitution with various EDGs and EWGs can tune the HOMO and LUMO energies over a range of approximately 0.7 eV. nih.gov While the bandgap may only be slightly altered (around 0.1 eV), the photoluminescence quantum yield can be significantly changed. nih.gov The Hammett constant of the substituents is a key factor governing these effects. nih.gov

Table 1: Effect of Substituents on the HOMO-LUMO Gap of p-phenyl Substituted ethenyl-E-thiophenes

| Substituent | Electron Donating/Withdrawing | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| –NO₂ | Strong Withdrawing | -6.54 | -3.45 | 3.09 |

| –CN | Withdrawing | -6.42 | -3.11 | 3.31 |

| –Cl | Weak Withdrawing | -6.21 | -2.87 | 3.34 |

| –H | Neutral | -6.12 | -2.75 | 3.37 |

| –OCH₃ | Donating | -5.78 | -2.64 | 3.14 |

| –NH₂ | Strong Donating | -5.43 | -2.51 | 2.92 |

This table is generated based on the trends described in the text and may not represent exact experimental values.

The specific position of substituents on the aromatic rings significantly impacts the electronic communication and conjugation pathways within the molecule. For instance, in a series of positional isomeric thiophene-based chromophores, the para-isomer, which allows for a more linear and extended π-conjugation, exhibited the most intense UV-vis absorption and fluorescence emission. nih.gov In contrast, ortho- and meta-isomers can lead to more twisted conformations, which may disrupt the π-orbital overlap and alter the electronic properties. nih.gov The distribution of the HOMO and LUMO electron densities is also highly dependent on the substitution pattern, which in turn affects the charge transfer characteristics of the molecule. nih.gov

Role of Conjugation Length and Planarity

The extent of π-conjugation and the planarity of the molecular backbone are critical factors determining the electronic and optical properties of this compound derivatives.

Increasing the conjugation length, for example, by extending the π-system with additional thiophene or phenyl rings, generally leads to a decrease in the HOMO-LUMO gap. mdpi.com This results in a bathochromic (red) shift in both the absorption and emission spectra, meaning the material absorbs and emits light at longer wavelengths. mdpi.com This principle is fundamental to tuning the color of organic light-emitting materials. mdpi.com

Molecular planarity is essential for maximizing the overlap of p-orbitals along the conjugated backbone. Any significant deviation from planarity, such as twisting around the single bonds connecting the aromatic rings, can disrupt the π-conjugation, leading to a blue-shift in the spectra and a decrease in charge carrier mobility. rsc.org Non-covalent intramolecular interactions can be engineered to promote a more planar backbone conformation, thereby enhancing solid-state ordering and improving device performance. nih.govnih.gov

Stereochemical Influence (cis/trans Isomerism) on Photophysical Behavior

The double bond in the ethenyl bridge of this compound allows for the existence of cis (Z) and trans (E) stereoisomers. These isomers can exhibit distinct photophysical properties due to their different molecular shapes and symmetries. The trans isomer is typically more planar and thermodynamically stable, leading to more extended conjugation and red-shifted absorption and emission spectra compared to the more sterically hindered and non-planar cis isomer.

The photoisomerization between the trans and cis forms is a key photochemical process. dntb.gov.ua Upon absorption of light, the molecule can be excited to a state where rotation around the double bond becomes possible, leading to conversion between the two isomers. This process can be influenced by the surrounding environment and the nature of the substituents. The study of photocyclization pathways in styrylthiophenes, which are closely related structures, reveals the complex interplay between stereochemistry and photochemical reactivity. ua.es

Molecular Packing and Intermolecular Interactions in Solid-State Performance

In the solid state, the performance of this compound-based materials in electronic devices is heavily influenced by how the molecules pack together and the nature of the intermolecular interactions. These factors determine the efficiency of charge transport between adjacent molecules.

Strong intermolecular interactions, such as π-π stacking, can facilitate the formation of well-ordered crystalline domains, which are crucial for high charge carrier mobility. rsc.org The specific packing motif, whether it be herringbone, brickwork, or other arrangements, dictates the dimensionality and efficiency of charge transport pathways. rsc.org For example, a two-dimensional brickwork packing can allow for efficient charge transport in multiple directions. rsc.org

Even subtle changes in molecular structure can lead to significant differences in solid-state packing. For instance, the introduction of an additional thiophene unit in a thiophene-phenylene-thiophene polymer was found to shift the molecular orientation from a highly crystalline, edge-on arrangement to a more isotropic, face-on alignment, which hindered charge transport despite tighter molecular packing. nih.govnih.gov Van der Waals forces and dispersion interactions are dominant in the binding between thiophene-based systems. mdpi.com

Design Principles for Tunable Optoelectronic Properties

Based on the structure-property relationships discussed, several key design principles emerge for tailoring the optoelectronic properties of this compound architectures for specific applications:

Tuning the Bandgap: The HOMO-LUMO gap can be precisely controlled by the strategic introduction of electron-donating and electron-withdrawing groups. A "push-pull" architecture is particularly effective for narrowing the bandgap and achieving red-shifted absorption and emission.

Controlling Color and Emission: The color of light emission can be fine-tuned by modifying the conjugation length. Extending the π-conjugated system generally leads to red-shifted emission.

Enhancing Charge Transport: Promoting molecular planarity through chemical design and controlling solid-state packing through the choice of substituents are crucial for achieving high charge carrier mobility. Engineering non-covalent interactions to favor ordered, co-facial π-stacking is a key strategy.

Modulating Photochemical Reactivity: The stereochemistry of the ethenyl bridge and the electronic nature of substituents can be used to control photochemical processes like photoisomerization and photocyclization.

By applying these principles, it is possible to rationally design and synthesize novel this compound derivatives with optimized properties for a wide range of optoelectronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

Applications of 2 2 Phenylethenyl Thiophene in Advanced Optoelectronic and Polymeric Materials

Organic Light-Emitting Diodes (OLEDs)

Derivatives of thiophene (B33073) are instrumental in enhancing the luminescent properties of OLEDs. oled-intermediates.com By optimizing their molecular structure, it is possible to significantly boost the light-emitting efficiency. oled-intermediates.com For instance, a donor-π-acceptor (D–π–A) type compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) π-conjugated linker, has been successfully used as an emitter in a solution-processed OLED. beilstein-journals.org This device exhibited a maximum external quantum efficiency of 4.61% and a maximum power efficiency of 6.70 lm/W. beilstein-journals.org The incorporation of a thiophene core in a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter, named Th-BN, resulted in a green OLED with an impressive external quantum efficiency of 34.6% and reduced efficiency roll-off. rsc.org

The versatility of thiophene-based materials also allows for their application in flexible OLED displays, contributing to the development of thin, high-resolution panels for various electronic devices. oled-intermediates.com

| Emitter | Host/Device Structure | Max. EQE (%) | Max. Power Eff. (lm/W) | Emission Color |

| DMB-TT-TPA beilstein-journals.org | Solution-processed | 4.61 | 6.70 | Green |

| Th-BN rsc.org | Thermally evaporated | 34.6 | Not Reported | Green |

Organic Solar Cells (OSCs) and Photovoltaic Materials

In the field of organic solar cells (OSCs), thiophene-based materials, including polymers derived from 2-(2-phenylethenyl)thiophene, are promising as electron donors due to their cost-effectiveness and potential for high efficiency. researchgate.netnih.gov The performance of OSCs is heavily dependent on the energy levels and morphology of the active layer, areas where polythiophenes have shown significant promise. researchgate.netnih.gov

Recent advancements have seen polythiophene-based OSCs achieve power conversion efficiencies (PCEs) surpassing 17%. researchgate.net This breakthrough was made possible by designing new polythiophenes with cyano-group substitutions and varying degrees of fluorination, which resulted in deep-lying energy levels and improved crystallinity. researchgate.net For example, a ternary blend of P5TCN-F25:Y6:PC71BM achieved a PCE of 17.2%. researchgate.net

The general structure of an OSC consists of a photoactive layer sandwiched between two electrodes. nih.gov The efficiency of these devices is influenced by factors such as light absorption, exciton (B1674681) diffusion, and charge collection. mdpi.com Thiophene-based copolymers have been synthesized and utilized in OSCs, demonstrating the versatility of these materials in photovoltaic applications. mdpi.com

| Polymer Donor | Acceptor | PCE (%) |

| P5TCN-F25 researchgate.net | Y6:PC71BM (Ternary) | 17.2 |

| PBDTTT-EFT nih.gov | PC71BM | 9.05 |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, and materials based on this compound are key to their development. wikipedia.orgnih.gov OFETs operate similarly to traditional field-effect transistors but utilize an organic semiconductor for the channel. wikipedia.org Thiophene-based polymers were among the first organic materials to be used in OFETs, demonstrating their potential for charge conduction. wikipedia.org

The performance of OFETs is often evaluated by their charge carrier mobility. researchgate.net Thiophene-based organic semiconductors have shown significant improvements in this area, with some materials exhibiting mobilities comparable to amorphous silicon. wikipedia.org For instance, a dithienothiophene (DTT) and furan-flanked diketopyrrolopyrrole based polymer, PDPPF-DTT, demonstrated a charge carrier mobility of up to 0.18 cm²/Vs in an OFET. nih.gov The use of self-assembled monolayers at the semiconductor-dielectric and semiconductor-metal interfaces can further enhance device performance by reducing the threshold voltage and improving mobility. nih.gov

Two-dimensional (2D) organic semiconductor single crystals based on thiophene–phenylene co-oligomers have also been investigated for OFET applications. rsc.org These 2D OFETs have shown good stability and charge-carrier mobilities up to 0.2 cm² V⁻¹ s⁻¹. rsc.org

| Organic Semiconductor | Dielectric/Treatment | Mobility (cm²/Vs) |

| PDPPF-DTT nih.gov | SiO₂/OTS and PFBT | 0.18 |

| DD-PTTP/DD-PTPTP rsc.org | 2D single crystal | up to 0.2 |

Nonlinear Optical (NLO) Materials

Materials with strong nonlinear optical (NLO) properties are crucial for applications in optoelectronics and photonics. Organic compounds, including derivatives of this compound, have attracted significant interest in this area due to their potential for large NLO responses. nih.gov

The NLO properties of a material are related to its molecular structure and the extent of its π-conjugated system. Extending the charge-transfer dimension and increasing the number of flexible branches in a molecule can lead to excellent two-photon absorption (2PA) properties. acs.org A series of non-fullerene acceptor (NFA) based compounds designed from a DTS(FBTTh₂)₂R1 reference, which contains thiophene units, showed promising NLO properties. nih.gov Theoretical calculations on these designed compounds revealed that they possess low charge transport resistance, which is beneficial for NLO applications. nih.gov

For example, the designed compound MSTD7 exhibited the highest first hyperpolarizability (β_total) of 13.44 × 10⁻²⁷ esu and second-order hyperpolarizability (⟨γ⟩) of 3.66 × 10⁻³¹ esu. nih.gov These values indicate a strong NLO response, making such materials candidates for use in advanced optical devices. nih.gov

Application in Organic Semiconductor Research

Thiophene-based π-conjugated organic small molecules and polymers are a major focus of current research in organic semiconductors. nih.govresearchgate.net The diverse properties of these materials, despite their often simple and similar molecular structures, make them a rich area for investigation. nih.govresearchgate.net A thorough understanding of intermolecular and intramolecular interactions, solid-state packing, and their influence on charge carrier transport is essential for designing high-performance organic semiconducting materials. nih.govresearchgate.net

Research in this area encompasses the synthesis and characterization of novel thiophene-containing copolymers for use in various optoelectronic devices. nih.gov For example, copolymers of fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole have been synthesized and shown to have improved thermal stability and red emission, making them suitable for applications in photovoltaics and light-emitting devices. nih.gov The introduction of a di-2-thienyl-2,1,3-benzothiadiazole (DTBT) acceptor group can lead to a more planarized structure and improved electron density. nih.gov

The study of organic-2D heterostructures, where an organic semiconductor is interfaced with a two-dimensional material, is another active area of research. frontiersin.org These heterostructures can promote OFET device performance by optimizing film morphology and modifying the channel's electronic structure. frontiersin.org

Polymerization and Copolymers for Conductive Polymers and Biomaterials

The ability of this compound to undergo polymerization and form copolymers is fundamental to its application in conductive polymers. Thiophene-substituted 2-oxazolines and 2-oxazines can be polymerized via cationic ring-opening methods to create thermally stable polymers that can serve as precursors for conductive polymers. nih.gov These polymers exhibit glass transition temperatures between 50 °C and 100 °C and are stable at temperatures beyond 250 °C. nih.gov

The properties of these polymers can be tailored by creating random copolymers with aliphatic 2-oxazolines, which can open up new applications in areas like melt extrusion printing or electrospinning of precursors for conductive systems. nih.gov

Furthermore, the synthesis of copolymers containing ethynylene and ethynylene-thiophene-based alternating units has been explored. mdpi.com For example, the Sonogashira coupling reaction has been used to prepare novel copolymers with low band gaps, which is a desirable property for many optoelectronic applications. mdpi.com The introduction of acetylene (B1199291) linkers can lead to more planar polymer chain structures. mdpi.com The synthesis of a new conducting polymer through the copolymerization of thiophene with para-methoxybenzaldehyde using a clay catalyst has also been reported, yielding a material with an electrical conductivity of 0.0120 S/cm. semanticscholar.org

Supramolecular Chemistry and Assembly of 2 2 Phenylethenyl Thiophene Based Systems

Principles of Self-Assembly in Thiophene (B33073) Conjugated Systems

The self-assembly of thiophene-based conjugated molecules is a spontaneous process where molecules organize into stable, structurally well-defined aggregates. This organization is driven by the tendency to minimize the system's free energy and is governed by a delicate balance of intermolecular forces. For thiophene conjugated systems, the primary driving forces are non-covalent interactions such as π-π stacking and van der Waals forces, which dictate the final architecture and properties of the assembled structure. rsc.org

Key principles governing this process include:

Molecular Structure: The geometry, size, and electronic nature of the molecule are fundamental. The planarity of the thiophene and phenyl rings in structures related to 2-(2-phenylethenyl)thiophene facilitates close packing and strong intermolecular interactions. Extending the length of the π-conjugated system generally enhances the strength of these interactions, leading to a greater tendency for self-assembly. chinesechemsoc.org

Solvent Effects: The choice of solvent plays a critical role in mediating intermolecular forces. In solution, the interplay between solvent-solute and solute-solute interactions determines the assembly pathway. For instance, changing solvent polarity can induce significant morphological changes in the resulting aggregates, such as transitions from nanoparticles to fibers. nih.govfrontiersin.org

Concentration: As the concentration of the thiophene derivative in a solution increases, intermolecular interactions become more significant, often leading to the formation of ground-state complexes and ordered aggregates. researchgate.net

External Stimuli: Factors such as temperature and pH can also influence the self-assembly process, allowing for dynamic control over the supramolecular structures. nih.gov

The targeted control over the aggregation, morphology, and optical properties of these conjugated systems is critical for the development of high-performance optoelectronic devices. rsc.org The ability of thiophene-based oligomers to form crystalline structures with long-range order in the solid state is particularly beneficial for charge carrier transport. rsc.org

Fabrication of Ordered Nanostructures and Thin Films

The programmed self-assembly of this compound and its derivatives allows for the bottom-up fabrication of a variety of ordered nanostructures and thin films. The morphology of these structures is highly dependent on the molecular design and the assembly conditions. rsc.org

Nanoparticles and Nanofibers: In solution, thiophene-based π-conjugated molecules can self-assemble into discrete nanoparticles, particularly in organic solvents. nih.govfrontiersin.org By altering the solvent environment, such as by increasing the proportion of a poor solvent (e.g., water in a THF solution), these nanoparticles can reorganize into extended, one-dimensional structures like nanofibers or nanowires. nih.govuh.edu